molecular formula C11H12O3 B1647607 4-(Cyclopropylmethoxy)benzoic acid CAS No. 355391-05-8

4-(Cyclopropylmethoxy)benzoic acid

Cat. No.: B1647607
CAS No.: 355391-05-8
M. Wt: 192.21 g/mol
InChI Key: UGWIDAVJFWSASF-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)benzoic acid is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxybenzoic acid and cyclopropylmethyl chloride.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-hydroxybenzoic acid with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate.

  • Purification: The product is purified through recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up in a chemical reactor with continuous monitoring of temperature and pH.

  • Catalysts: Catalysts such as phase transfer catalysts may be used to enhance the reaction rate and yield.

  • Purification: Industrial-scale purification involves techniques like column chromatography and crystallization.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form derivatives such as 4-(cyclopropylmethoxy)benzaldehyde.

  • Reduction: Reduction reactions are less common but can be achieved under specific conditions.

  • Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reduction can be performed using lithium aluminum hydride.

  • Substitution: Esterification can be achieved using acyl chlorides and alcohols in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: 4-(Cyclopropylmethoxy)benzaldehyde.

  • Reduction Products: Reduced derivatives of the carboxylic acid.

  • Substitution Products: Esters and amides of this compound.

Scientific Research Applications

4-(Cyclopropylmethoxy)benzoic acid has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-Methoxybenzoic acid

  • 4-Ethoxybenzoic acid

  • 4-Propoxybenzoic acid

  • 4-Butoxybenzoic acid

Properties

IUPAC Name

4-(cyclopropylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWIDAVJFWSASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355391-05-8
Record name 4-(cyclopropylmethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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